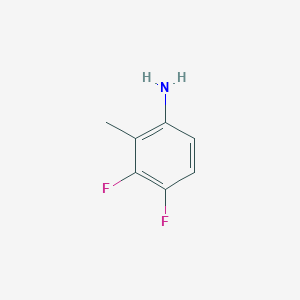

3,4-Difluoro-2-methylaniline

Overview

Description

“3,4-Difluoro-2-methylaniline” is a chemical compound with the CAS Number: 114153-09-2 . It has a molecular weight of 143.14 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for “this compound” is this compound . The InChI code for this compound is 1S/C7H7F2N/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been studied. For instance, the reaction pathway of DFTNAN after the initial bond breakage is the rupture of the dissociative nitro group with massive heat release, which induces the ring opening of benzene .

Physical and Chemical Properties Analysis

“this compound” is a solid compound . and a molecular weight of 143.14 .

Scientific Research Applications

Spectroscopic Studies and Structural Analysis 3,4-Difluoro-2-methylaniline has been extensively studied for its spectroscopic and structural characteristics. For instance, the molecule has been investigated using experimental techniques like FT-IR, FT-Raman, (1)H and (13)C NMR, and UV-Vis spectroscopy. Theoretical calculations have also been conducted, including DFT approach calculations to support the experimental results. These studies help in understanding the vibrational, electronic, and structural properties of the molecule, providing a detailed description of its physicochemical characteristics. Nonlinear optical properties and thermodynamic features of the compound have also been outlined theoretically, which helps in understanding its potential applications in various scientific domains (Kose, Karabacak, & Atac, 2015).

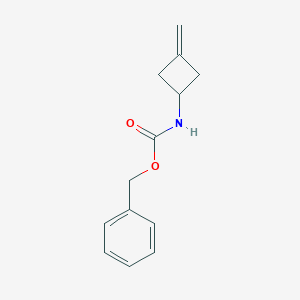

Synthesis and Conformational Properties Research has also delved into the synthesis and conformational properties of fluorinated proline derivatives, where 3,4-difluoro-l-prolines were synthesized and studied. These derivatives exhibit diverse applications in fields such as medicinal chemistry, structural biochemistry, and organocatalysis. The conformational properties of these compounds, such as ring pucker and cis/trans isomerization rates, have been thoroughly investigated. This research provides valuable insights into how the substitution of fluorine atoms can influence the conformational dynamics of proline, thereby contributing to our understanding of its role in protein stability or folding (Hofman et al., 2019).

Chemical Synthesis and Biological Activity Studies There's also significant research into the synthesis of compounds with 3,4-difluoroaniline as a building block. These compounds have been synthesized and assessed for various biological activities. The studies not only provide insights into the methods of constructing these molecules but also explore their potential in fields like agrochemicals and pharmaceuticals. For instance, the CHF2 moiety, related to the 3,4-difluoroaniline structure, is known for its role in improving binding selectivity and lipophilicity of biologically active compounds. Such studies are crucial for the development of new drugs and agrochemical products (Zeng, Xu, & Ma, 2020).

Anion Recognition and Sensor Development Research has also focused on the use of 3,4-difluoro-1H-pyrrole, related to the 3,4-difluoroaniline structure, for the preparation of entities like octamethyloctafluorocalix[4]pyrrole. These compounds act as neutral anion receptors and show enhanced affinity for anions compared to their non-fluorinated counterparts. This increase in affinity is particularly notable for chloride and dihydrogen phosphate anions. The findings from these studies are significant for the development of sensors and other analytical tools, expanding the scope of application of 3,4-difluoroaniline derivatives in analytical chemistry (Anzenbacher et al., 2000).

Safety and Hazards

The compound is considered hazardous. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces . It also has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Properties

IUPAC Name |

3,4-difluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYODOAMUBRENLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563452 | |

| Record name | 3,4-Difluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114153-09-2 | |

| Record name | 3,4-Difluoro-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114153-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

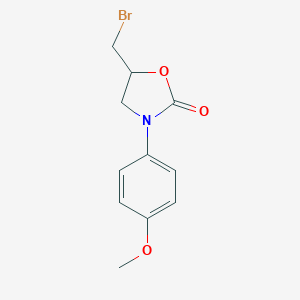

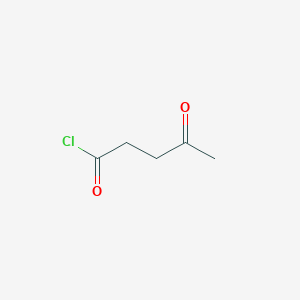

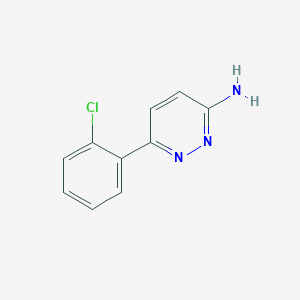

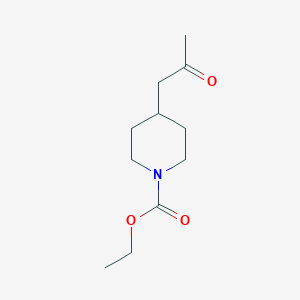

Synthesis routes and methods

Procedure details

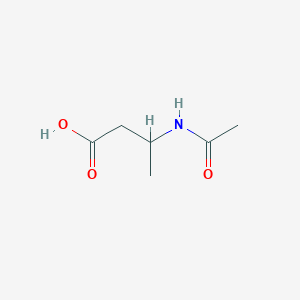

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

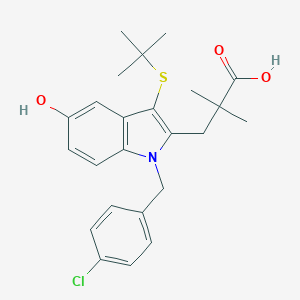

Q1: What is the significance of 3,4-difluoro-2-methylaniline in the synthesis of difluoroindolecarboxylic acid ethyl esters?

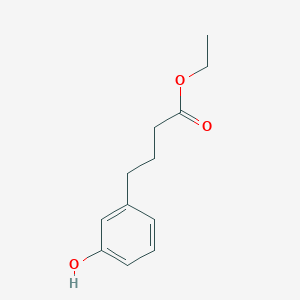

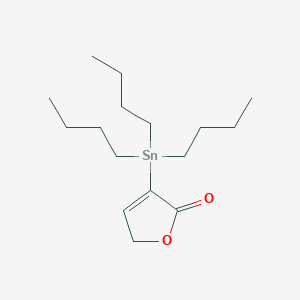

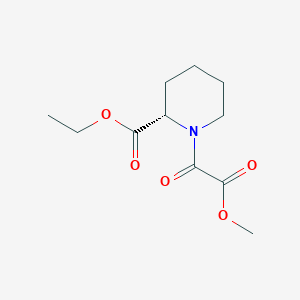

A1: The research paper "¹" investigates different synthetic routes to obtain specific difluoroindolecarboxylic acid ethyl esters. The compound this compound plays a crucial role as a starting material in one of these synthetic pathways. [] The researchers successfully synthesized ethyl 4,5-difluoroindole-3-carboxylate by reacting lithiated N-BOC-3,4-difluoro-2-methylaniline with ethyl bromopyruvate. This highlights the compound's utility in constructing the desired indole framework with specific fluorine substitutions.

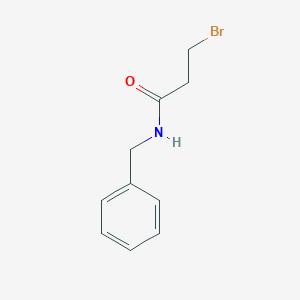

Q2: Are there alternative synthetic routes to difluoroindolecarboxylic acid ethyl esters explored in the research?

A2: Yes, the researchers investigated alternative synthetic approaches. [] Aside from utilizing this compound, they explored the Fischer indole synthesis. This classical method involves the reaction of an arylhydrazine with a ketone or aldehyde under acidic conditions. Additionally, they examined the reaction of lithiated N-BOC-3,4-difluoro-2-methylaniline with diethyl oxalate as another potential pathway to obtain the target compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.